molecular formula C9H11NO5 B091849 4,5-Dimethoxy-2-nitrobenzyl alcohol CAS No. 1016-58-6

4,5-Dimethoxy-2-nitrobenzyl alcohol

Cat. No. B091849
CAS RN: 1016-58-6
M. Wt: 213.19 g/mol
InChI Key: WBSCOJBVYHQOFB-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitrobenzyl alcohol is a chemical compound that has been studied for its unique photochemical properties. It is a derivative of 2-nitrobenzyl alcohol with methoxy groups at the 4 and 5 positions, which significantly influence its behavior under photochemical conditions .

Synthesis Analysis

The synthesis of related compounds often involves lithiation followed by reaction with nitroso compounds and subsequent oxidation. For example, a related compound, 2,4-dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), was prepared through such a process, which could provide insights into the synthetic pathways that might be applicable to 4,5-dimethoxy-2-nitrobenzyl alcohol .

Molecular Structure Analysis

The molecular structure of 4,5-dimethoxy-2-nitrobenzyl alcohol is characterized by the presence of electron-donating methoxy groups and an electron-withdrawing nitro group. This arrangement can lead to interesting electronic dynamics, as observed in a study of 4,5-dimethoxy-2-nitrobenzyl acetate, where the electronic dynamics after π-π* excitation were examined using a sub-10 fs near-ultraviolet pulse laser .

Chemical Reactions Analysis

The photoinduced conversion of 4,5-dimethoxy-2-nitrobenzyl alcohol into nitroso derivatives has been studied using time-resolved UV-vis spectroscopy. The presence of methoxy groups causes a red-shift in the absorption spectra and the detection of a triplet state with charge transfer (CT) character . Additionally, the compound has been used to synthesize a new photolabile protecting group for aldehydes and ketones, indicating its reactivity and potential applications in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,5-dimethoxy-2-nitrobenzyl alcohol are influenced by its functional groups. The methoxy groups can stabilize the molecule through resonance, while the nitro group can make the compound more reactive towards photochemical reactions. The compound's photolability has been exploited to create a photolabile protecting group that is stable under acidic and basic conditions but cleaves upon irradiation . The photochemical reaction mechanisms of derivatives of this compound have been analyzed, providing insights into the lifetimes of excited states and the influence of substituents on these lifetimes .

Scientific Research Applications

  • Photoconversion into Nitroso Derivatives : 4,5-Dimethoxy-2-nitrobenzyl alcohol undergoes photoinduced conversion into nitroso derivatives, which is studied using time-resolved UV-vis spectroscopy (Görner, 2005). This research highlights its application in understanding photoreaction mechanisms.

  • Peptide Release Applications : This compound attached to various leaving groups, including amino acids, has been studied for its ability to release peptides upon photoconversion (Nakayama et al., 2011). This has implications for controlled drug delivery and biochemical studies.

  • Synthesis of Photodeprotectable Serine Derivatives : O-(4,5-Dimethoxy-2-nitrobenzyl)serine, synthesized from 4,5-Dimethoxy-2-nitrobenzyl alcohol, can be used to release serine upon irradiation (Pirrung & Nunn, 1992). This shows potential in biochemical applications where controlled release of molecules is crucial.

  • Photolabile Protecting Group for Aldehydes and Ketones : As a protecting group, 4,5-Dimethoxy-2-nitrobenzyl alcohol offers stability against acidic and basic conditions and can be smoothly cleaved by irradiation (Kantevari et al., 2005).

  • Study of Photochemical Reaction Mechanisms : The electronic dynamics of derivatives of 4,5-Dimethoxy-2-nitrobenzyl alcohol have been examined using a sub-10 fs near-ultraviolet pulse laser, contributing to the understanding of photophysical properties (Hashimoto et al., 2019).

  • Selective Immunocapture and Release of Proteins : The compound is used for non-covalent capture of proteins containing surface-exposed 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging groups, followed by light-controlled traceless decaging and release (Rakauskaitė et al., 2021). This is significant for biochemical research and drug discovery.

  • In Drug Carrier Systems for Photosensitizers : Its derivatives have been incorporated in aliphatic polycarbonate nanoparticles for encapsulating photosensitizers, demonstrating the potential in photodynamic therapy (Sun et al., 2018).

  • Investigation of Solvolysis Mechanisms : Research on 4,5-dimethoxy-2-nitrobenzyl chloroformate helps in understanding solvolysis mechanisms, providing insights into reaction kinetics and mechanisms (D’Souza et al., 2015).

Future Directions

Caged compounds like 4,5-Dimethoxy-2-nitrobenzyl alcohol are light-sensitive probes that functionally encapsulate biomolecules in an inactive form. Irradiation liberates the trapped molecule, permitting targeted perturbation of a biological process. This technology is being used in conjunction with other technologies (for example, patch clamp and/or genetics), making the light beam a uniquely powerful tool to stimulate a selected biological target in space or time .

properties

IUPAC Name

(4,5-dimethoxy-2-nitrophenyl)methanol
Source PubChem
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InChI

InChI=1S/C9H11NO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSCOJBVYHQOFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50144044
Record name 6-Nitroveratryl alcohol
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Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name 6-Nitroveratryl alcohol
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Product Name

4,5-Dimethoxy-2-nitrobenzyl alcohol

CAS RN

1016-58-6
Record name 4,5-Dimethoxy-2-nitrobenzenemethanol
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Synthesis routes and methods

Procedure details

1011 g of 2-nitro-4,5-dimethoxybenzaldehyde in 10 l of ethanol with 94.8 ml water added was stirred, and a solution of 57 g sodium borohydride in 2 l absolute ethanol was added over 1 hour. The mixture was heated to 40° C. for 2.5 hours, cooled to 5° C. and the mixture filtered. The solid was washed with 4 l of cold 2B alcohol (denatured ethanol) and 8 l cold water, and dried in a 50° C. vacuum oven to yield 570 g, 56.5% yield.
Quantity
1011 g
Type
reactant
Reaction Step One
Name
Quantity
94.8 mL
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
136
Citations
H Görner - Photochemical & Photobiological Sciences, 2005 - Springer
The photoinduced conversion of the aci-nitro in the nitroso form was studied with four compounds containing the o-nitrobenzyl moiety in solution at ambient temperature using time-…
Number of citations: 30 link.springer.com
NC Kasuga, Y Saito, H Sato… - Acta Crystallographica …, 2015 - scripts.iucr.org
The title compound, C11H13NO6, shows two polymorphs, orange and yellow forms, both of which crystallize in the space group P21/c. The molecular structures in the two polymorphs …
Number of citations: 11 scripts.iucr.org
NC Kasuga, Y Saito, N Okamura, T Miyazaki… - … of Photochemistry and …, 2016 - Elsevier
Ultraviolet(UV)-induced photodeprotection of 2-nitrobenzyl esters to release the acid with formation of the corresponding 2-nitrosoketone proceeds rapidly when the α-position in the 2-…
Number of citations: 11 www.sciencedirect.com
K Nakayama, I Heise, H Görner… - Photochemistry and …, 2011 - Wiley Online Library
The photoinduced conversion via the aci‐nitro into the nitroso form was studied for 4,5‐dimethoxy‐2‐nitrobenzyl alcohols attached to various leaving groups: amino acids histidine (NHis…
Number of citations: 9 onlinelibrary.wiley.com
D Sheng, DK Joshi, MH Gold - Archives of biochemistry and biophysics, 1998 - Elsevier
Lignin peroxidase (LiP), fromPhanerochaete chrysosporium, in the presence of H 2 O 2 and tetranitromethane (TNM), oxidizes veratryl (3,4-dimethoxybenzyl) alcohol (VA) (I) to …
Number of citations: 8 www.sciencedirect.com
S Kantevari, CV Narasimhaji, HB Mereyala - Tetrahedron, 2005 - Elsevier
Synthesis of a new photolabile protecting group, bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol () from 4,5-dimethoxy-2-nitrobenzyl alcohol in three steps in good yields is described. …
Number of citations: 31 www.sciencedirect.com
J Sun, W Birnbaum, J Anderski, MT Picker… - …, 2018 - ACS Publications
Aliphatic poly(carbonate)s (APCs) with rapid and controlled degradation upon specific stimulation have great advantages for a variety of biomedical and pharmaceutical applications. In …
Number of citations: 50 pubs.acs.org
J Lee, S Seo, J Kim - ACS applied materials & interfaces, 2018 - ACS Publications
We developed new photoresponsive polydiacetylene (PR-PDA) molecules by incorporating a photocleavable moiety, 6-nitropiperonyl alcohol (NP) or 4,5-dimethoxy-2-nitrobenzyl …
Number of citations: 15 pubs.acs.org
Q Liu, L Liu - Langmuir, 2018 - ACS Publications
Smart materials with both bactericidal and bacteria-resistant functions are promising for combating the infection concern of medical devices. Current work mostly utilizes hydrolysis to …
Number of citations: 36 pubs.acs.org
Y Venkatesh, KS Kiran, SS Shah… - Organic & …, 2019 - pubs.rsc.org
One- and two-photon activated sulfur dioxide donors based on a 4,5-dimethoxy-2-nitrobenzyl phototrigger have been developed. The designed donors have the ability to release not …
Number of citations: 19 pubs.rsc.org

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